BenchChemオンラインストアへようこそ!

dodoviscin A

Melanogenesis Pigmentation Tyrosinase

Dodoviscin A is structurally distinguished within the dodoviscin family (A–J) by its C-3 and C-6 methoxy groups and specific hydroxy-methylbutenyl/hydroxy-methylbutyl side chains—features absent in congeners B–J, precluding generic substitution. It is a validated ERK2 inhibitor (IC50 10.79 μM) discovered through multi-stage virtual screening, a non-cytotoxic melanogenesis inhibitor in B16-F10 cells (suppresses IBMX-induced tyrosinase activity, CREB phosphorylation, and melanin biosynthesis), and an adipocyte differentiation promoter in 3T3L1 cells (upregulates aP2 and GLUT4). Sourced from authenticated Dodonaea viscosa, it serves as a defined reference standard for phytochemical profiling. Ideal for pigmentation, adipocyte biology, and kinase-targeted lead optimization.

Molecular Formula C27H32O9
Molecular Weight 500.544
CAS No. 1372527-25-7
Cat. No. B577537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedodoviscin A
CAS1372527-25-7
SynonymsDodoviscin A
Molecular FormulaC27H32O9
Molecular Weight500.544
Structural Identifiers
SMILESCC(CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)CC(C(=C)C)O)O)CO
InChIInChI=1S/C27H32O9/c1-13(2)18(29)10-16-9-17(8-15(22(16)31)7-6-14(3)12-28)25-27(35-5)24(33)21-20(36-25)11-19(30)26(34-4)23(21)32/h8-9,11,14,18,28-32H,1,6-7,10,12H2,2-5H3
InChIKeyJOFIZXLDARFSIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Dodoviscin A (CAS 1372527-25-7): A Prenylated Flavonoid Tyrosinase and ERK2 Inhibitor for Pigmentation and Kinase Research


Dodoviscin A is an isoprenylated flavonol derivative (C27H32O9, MW 500.54) originally isolated from the aerial parts of Dodonaea viscosa [1]. It belongs to the dodoviscin series (A–J), a family of ten structurally related prenylated flavonoids identified from the same plant source [2]. Dodoviscin A has been characterized as a pigmentation-altering agent that inhibits melanin biosynthesis in B16-F10 melanoma cells and suppresses both mushroom tyrosinase activity and IBMX-induced tyrosinase activity [3]. Additionally, virtual screening and in vitro validation have identified Dodoviscin A as an ERK2 inhibitor (IC50 = 10.79 μM) [4].

Why Generic Flavonoids or Other Dodoviscin Congeners Cannot Substitute for Dodoviscin A in Targeted Research


The dodoviscin family (A–J) comprises ten structurally distinct isoprenylated flavonol derivatives isolated from Dodonaea viscosa, each differing in hydroxylation patterns, prenyl group positioning, and methoxyl substitution [1]. Even within this single family, Dodoviscin A is uniquely distinguished by the presence of two specific methoxy groups at C-3 and C-6, along with a distinct pattern of hydroxy-methylbutenyl and hydroxy-methylbutyl side chains that are not uniformly shared by dodoviscins B–J [2]. These subtle structural variations preclude generic substitution with other flavonoids or dodoviscin congeners: Dodoviscin A's inhibition of IBMX-induced melanogenesis and CREB phosphorylation in B16-F10 cells has been experimentally validated [3], while its ERK2 inhibitory activity was identified through a multi-stage virtual screening cascade that evaluated thousands of natural products—a target profile that cannot be assumed for structurally similar compounds without equivalent validation [4].

Quantitative Evidence Guide: Differentiating Dodoviscin A from Related Prenylated Flavonoids


Melanin Biosynthesis Inhibition Without Cytotoxicity: Dodoviscin A vs. IBMX-Induced Baselines in B16-F10 Cells

In the B16-F10 murine melanoma cell model, Dodoviscin A significantly inhibited melanin biosynthesis induced by 3-isobutyl-1-methylxanthine (IBMX) and PD98059 [1]. Critically, Dodoviscin A exhibited no obvious effect on cell viability at the concentrations tested, indicating that the observed anti-melanogenic effect is not attributable to general cytotoxicity [2]. This profile contrasts with many tyrosinase inhibitors that demonstrate melanin suppression only at concentrations approaching cytotoxic thresholds.

Melanogenesis Pigmentation Tyrosinase

ERK2 Kinase Inhibition: Dodoviscin A (IC50 10.79 μM) as a Structurally Novel Scaffold for MAPK Pathway Research

Through a multi-stage virtual screening campaign of thousands of named natural products from the ZINC database—incorporating machine learning classification models, ADME/T prediction, and molecular docking—Dodoviscin A was identified as a candidate ERK2 inhibitor [1]. Subsequent in vitro validation confirmed that Dodoviscin A exhibits acceptable inhibitory activity against ERK2 with an IC50 of 10.79 μM [2]. This represents a structurally novel ERK2 inhibitory scaffold distinct from conventional ATP-competitive kinase inhibitors, as the compound's prenylated flavonoid core bears no structural resemblance to typical ERK2 inhibitor chemotypes.

ERK2 MAPK Kinase Inhibition

Adipocyte Differentiation Promotion: Dodoviscin A Triggers Lipid Droplet Accumulation and Adipogenic Gene Upregulation in 3T3L1 Cells

Among the dodoviscin series (A–J), Dodoviscin A (compound 1) was identified as one of nine congeners that promoted adipocyte differentiation in 3T3L1 cells as characterized by increased triglyceride levels [1]. Notably, Dodoviscin A was further demonstrated to enhance the accumulation of lipid droplets and induce upregulation of the adipocyte-specific genes aP2 and GLUT4 [2]. While multiple dodoviscins exhibited adipogenesis-promoting activity, Dodoviscin A's additional functional validation with gene expression markers distinguishes it from congeners that were characterized only at the triglyceride level.

Adipogenesis Metabolic Disease 3T3L1

In Silico ADME/T Favorable Profile: Dodoviscin A Pre-Filtered for Drug-Like Pharmacokinetics

Prior to in vitro ERK2 validation, Dodoviscin A successfully passed a machine learning-based ADME/T (absorption, distribution, metabolism, excretion, and toxicity) prediction filter as part of a multi-stage virtual screening cascade [1]. This computational pre-screening distinguishes Dodoviscin A from numerous structurally related natural products that would fail early-stage drug-likeness criteria [2]. The compound's predicted pharmacokinetic and safety profile was deemed sufficient to warrant purchasing for experimental validation alongside economic considerations.

ADME/T Drug-likeness Virtual Screening

Validated Application Scenarios for Dodoviscin A in Scientific and Industrial Research


Cosmetic and Dermatological Pigmentation Research

Dodoviscin A is ideally suited for investigating melanogenesis pathways in B16-F10 melanoma cell models. Its documented inhibition of IBMX-induced and PD98059-induced melanin biosynthesis—without observable cytotoxicity at effective concentrations—makes it a valuable tool for studying pigmentation-altering mechanisms including tyrosinase suppression and CREB phosphorylation [4]. Researchers developing skin-lightening agents or studying hyperpigmentation disorders (melasma, freckles) can utilize Dodoviscin A as a non-cytotoxic positive control or lead scaffold.

ERK2 Kinase Inhibitor Discovery and MAPK Pathway Studies

Dodoviscin A serves as a structurally novel ERK2 inhibitor scaffold (IC50 = 10.79 μM) identified through rigorous multi-stage virtual screening and validated in vitro [4]. It is particularly valuable for research groups seeking ERK2 inhibitors with chemical structures distinct from conventional ATP-competitive scaffolds, potentially addressing resistance mechanisms associated with upstream MAPK pathway inhibitors [5]. The compound's favorable in silico ADME/T predictions further support its use in hit-to-lead optimization campaigns.

Adipogenesis and Metabolic Disease Research in 3T3L1 Models

Dodoviscin A promotes adipocyte differentiation in 3T3L1 cells as evidenced by increased triglyceride levels, enhanced lipid droplet accumulation, and upregulated expression of adipocyte-specific genes aP2 and GLUT4 [4]. This validated adipogenic activity makes Dodoviscin A a suitable tool compound for studying adipocyte biology, obesity-related mechanisms, and insulin-sensitizing pathways. Its transcriptional effects on aP2 and GLUT4 provide additional mechanistic endpoints beyond simple triglyceride quantification.

Natural Product Sourcing and Dodonaea viscosa Phytochemical Reference

Dodoviscin A is a defined isoprenylated flavonol derivative with a well-documented isolation source (aerial parts of Dodonaea viscosa) [4]. For natural product chemistry laboratories requiring authenticated reference standards for Dodonaea viscosa phytochemical profiling, Dodoviscin A provides a structurally characterized benchmark compound. Its inclusion in the dodoviscin series (A–J) with established structural elucidation by NMR and mass spectrometry supports its use as a chromatographic and spectroscopic reference standard [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for dodoviscin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.